Superior Colon-Specific Drug Delivery Index (DDI) Compared to Systemic Dexamethasone
In a head-to-head in vivo pharmacokinetic study, dexamethasone-beta-D-glucuronide (DXglrd) demonstrated significantly enhanced colonic delivery of dexamethasone compared to systemic administration of the parent drug. The Drug Delivery Index (DDI) for DXglrd in the luminal contents of conventional rats ranged from approximately 5 to 11, relative to dexamethasone administered either subcutaneously or intragastrically [1]. Elevated DDI values were also observed in the colonic mucosa of both healthy and colitic rats, indicating localized tissue targeting [1].
| Evidence Dimension | Drug Delivery Index (DDI) to colonic luminal contents |
|---|---|
| Target Compound Data | DDI range of 5 to 11 |
| Comparator Or Baseline | Dexamethasone (administered subcutaneously or intragastrically) |
| Quantified Difference | 5- to 11-fold higher colonic drug delivery |
| Conditions | In vivo steady-state pharmacokinetic study in conventional rats following intragastric infusion |
Why This Matters
This 5-11 fold enhancement in colonic drug delivery directly supports the selection of the glucuronide prodrug for research models requiring localized anti-inflammatory effect while minimizing systemic exposure.
- [1] Nolen HW 3rd, Fedorak RN, Friend DR. Steady-state pharmacokinetics of corticosteroid delivery from glucuronide prodrugs in normal and colitic rats. Biopharm Drug Dispos. 1997 Nov;18(8):681-95. View Source
